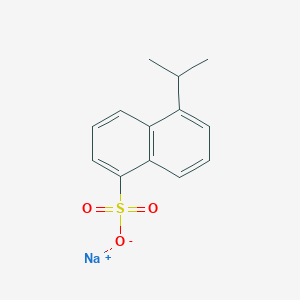

Sodium isopropylnaphthalenesulphonate

Description

Sodium isopropylnaphthalenesulphonate is an organosulfonate compound characterized by a naphthalene backbone substituted with an isopropyl group and a sulfonate moiety, neutralized by a sodium counterion. It is commonly used in industrial applications such as surfactants, dispersants, and stabilizers due to its amphiphilic properties.

Properties

CAS No. |

28348-64-3 |

|---|---|

Molecular Formula |

C13H13NaO3S |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

sodium;5-propan-2-ylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

AZXQLMRILCCVDW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropylnaphthalenesulphonate typically involves the sulfonation of isopropylnaphthalene. This process is carried out by reacting isopropylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various sulfonic acids, sulfinates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium isopropylnaphthalenesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: In biological research, it is used to solubilize proteins and other biomolecules.

Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of sodium isopropylnaphthalenesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as proteins and lipids, facilitating their solubilization and dispersion. The compound can also form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between sodium isopropylnaphthalenesulphonate and related compounds:

*Hypothetical structure inferred from evidence; †Assumed based on nomenclature in .

Key Observations:

Substituent Effects: The isopropyl group in this compound enhances hydrophobicity compared to hydroxyl-substituted derivatives like dipotassium 7-hydroxynaphthalene-1,3-disulphonate, making it more effective in non-polar environments. Sodium vs. Dipotassium Counterions: Sodium salts generally exhibit higher solubility in water than dipotassium salts, which may aggregate in high-ionic-strength solutions.

Regulatory and Safety Profiles: Sodium naphthalene sulphonate is listed on the Australian Inventory of Industrial Chemicals (AIIC), suggesting broad industrial acceptance. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is restricted to R&D uses, emphasizing its specialized handling requirements.

Environmental and Health Considerations

- Biodegradability : Linear sulfonates (e.g., sodium naphthalene sulphonate) are typically more biodegradable than branched analogs due to reduced steric hindrance.

Q & A

Q. What standardized methods are recommended for synthesizing Sodium Isopropylnaphthalenesulphonate in laboratory settings?

Synthesis typically involves sulfonation of isopropylnaphthalene followed by neutralization with sodium hydroxide. Key steps include controlled sulfonation temperature (e.g., 40–60°C to avoid side reactions) and purification via recrystallization. Purity can be monitored using titration for sulfonic acid content . Researchers should document reaction conditions (e.g., molar ratios, solvent choice) to ensure reproducibility, aligning with reagent preparation protocols outlined in USP guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

UV-Vis spectroscopy (for aromatic ring absorption), FT-IR (to confirm sulfonate groups at ~1180–1120 cm⁻¹), and NMR (¹H/¹³C for structural elucidation) are standard. For quantitative analysis, HPLC coupled with UV detection can resolve impurities. Sample preparation must avoid hygroscopic interference, as moisture may alter spectral peaks .

Q. How can researchers determine the purity of this compound experimentally?

Titration (acid-base or ion-exchange) is widely used to quantify active sulfonate content. Complementary methods include gravimetric analysis after precipitation with barium chloride or chromatographic techniques (e.g., HPLC with calibration standards). Discrepancies between methods may arise from residual solvents or inorganic salts, necessitating cross-validation .

Q. What are the primary applications of this compound in experimental formulations?

It is commonly employed as a surfactant or dispersant in colloidal systems, particularly in studies on micelle formation, solubility enhancement of hydrophobic compounds, and interfacial tension reduction. Researchers should optimize concentration using conductivity measurements or surface tension assays to avoid micelle saturation effects .

Q. What storage conditions preserve the stability of this compound?

Store in airtight containers under desiccation to prevent hygroscopic degradation. Long-term stability tests under varying temperatures (e.g., 4°C vs. 25°C) should be conducted, with periodic FT-IR or HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous systems be resolved?

Discrepancies often stem from pH variations, ionic strength, or temperature. Researchers should standardize solvent conditions (e.g., buffered solutions at defined pH) and use dynamic light scattering (DLS) to assess aggregation states. Comparative studies across labs using identical protocols can isolate methodological biases .

Q. What mechanistic insights explain this compound’s interaction with cationic surfactants?

Studies suggest coacervate formation or precipitation due to electrostatic interactions. Isothermal titration calorimetry (ITC) and zeta potential measurements can quantify binding constants and phase behavior. Advanced modeling (e.g., molecular dynamics) may elucidate molecular-level interactions, though parameterization requires validation against experimental data .

Q. What degradation pathways occur in this compound under UV exposure, and how can they be mitigated?

Photodegradation studies using LC-MS identify cleavage of sulfonate groups or naphthalene ring oxidation. Adding stabilizers like antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) can reduce degradation. Accelerated aging tests under controlled UV intensity are critical for applications in photolabile systems .

Q. How does this compound influence the rheology of polymer-surfactant complexes?

Rheometric analysis (e.g., shear-thinning behavior) paired with small-angle X-ray scattering (SAXS) reveals structural changes in complexes. Researchers should vary surfactant/polymer ratios and monitor viscoelastic properties to map phase diagrams, ensuring temperature and shear rate are controlled .

Q. What validation criteria are essential for developing a robust HPLC method to quantify this compound in complex matrices?

Method validation should include linearity (R² > 0.998), precision (RSD < 2%), recovery (>95%), and limits of detection/quantification (LOD/LOQ). Matrix effects (e.g., interference from salts or organics) require spiked recovery tests. Column selection (C18 vs. ion-exchange) must align with analyte polarity .

Q. Methodological Considerations

- Experimental Design : Replicate measurements and controls (e.g., blank solvents) are critical to distinguish intrinsic compound behavior from experimental artifacts .

- Data Contradictions : Use meta-analysis frameworks to evaluate study quality, focusing on variables like reagent grade, measurement techniques, and environmental conditions .

- Reproducibility : Document all synthesis and analysis parameters in detail, adhering to reporting standards for materials and methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.